molecular formula C6H5ClF3N3O B3034370 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime CAS No. 162640-71-3

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B3034370
CAS No.: 162640-71-3
M. Wt: 227.57 g/mol
InChI Key: DLPHSMVZPMWKEM-BIIKFXOESA-N
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Description

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime (5-CMTPCO) is a novel chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields, including organic synthesis, drug discovery and development, and biochemistry. 5-CMTPCO has been found to be a promising reagent for organic synthesis, as it can be used to prepare a variety of compounds. Additionally, 5-CMTPCO has been found to have a number of biochemical and physiological effects, which make it a potentially useful tool in drug discovery and development.

Scientific Research Applications

Synthesis and Structural Analysis

  • Sonogashira-Type Reactions : This compound serves as a precursor in Sonogashira-type cross-coupling reactions, leading to the production of 1-phenylpyrazolo[4,3-c]pyridines and their oxides. Detailed NMR spectroscopic investigations confirm the structure of these products (Vilkauskaitė et al., 2011).
  • Crystal Structure Determination : Its crystal structure was determined by X-ray diffraction, providing insight into its molecular configuration and potential for forming specific molecular interactions (Xu & Shi, 2011).

Synthesis of Derivatives

  • Creation of Pyrazole Derivatives : It is used in synthesizing various pyrazole derivatives, such as pyrazolo[4,3-c]pyridines and thieno[2,3-c]pyrazoles, showcasing its versatility as a synthetic intermediate (Haider et al., 2005).
  • Formation of Bipyrazoles : It acts as a precursor in the synthesis of reduced bipyrazoles and other complex organic compounds, demonstrating its utility in organic chemistry (Kiran Kumar et al., 2019).

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Activities : Derivatives synthesized from this compound have shown potential antimicrobial and antioxidant activities, indicating its relevance in the development of pharmaceutical agents (Bhat et al., 2016).

Chemoselective Synthesis

  • Chemoselective Amination : The compound facilitates chemoselective synthesis of 5-alkylamino-pyrazole-4-carbaldehydes, showcasing its role in the creation of specific chemical structures through selective reactions (Orrego-Hernández et al., 2015).

Supramolecular Assembly

  • Hydrogen Bonding and Supramolecular Assembly : Studies have highlighted its role in forming hydrogen-bonded chains and sheets, essential for understanding molecular self-assembly and crystal engineering (Trilleras et al., 2014).

Safety and Hazards

This compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

(NE)-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3N3O/c1-13-5(7)3(2-11-14)4(12-13)6(8,9)10/h2,14H,1H3/b11-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPHSMVZPMWKEM-BIIKFXOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=N/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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